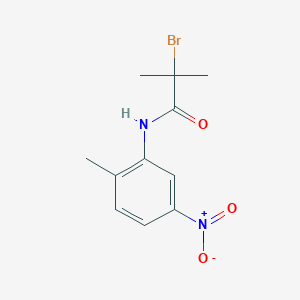

2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide

Description

Properties

IUPAC Name |

2-bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O3/c1-7-4-5-8(14(16)17)6-9(7)13-10(15)11(2,3)12/h4-6H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVJDYAQNIZJBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

| Parameter | Details |

|---|---|

| Starting Material | 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide |

| Brominating Agents | Bromine (Br2), N-bromosuccinimide (NBS) |

| Solvent | Anhydrous dichloromethane (CH2Cl2) or tetrahydrofuran (THF) |

| Temperature | Low temperatures (0–5°C) to control exothermic bromination |

| Reaction Time | Several hours, with stirring and gradual addition of brominating agent |

| Atmosphere | Inert atmosphere (argon or nitrogen) to prevent oxidation and side reactions |

| Workup | Quenching with water, separation of organic layer, purification by recrystallization or column chromatography |

Procedure Overview: Bromine or NBS is slowly added to a stirred solution of the amide precursor in anhydrous solvent under cooling to 0–5°C. The reaction mixture is maintained at this temperature initially to control the exothermic nature of bromination, then allowed to warm to room temperature and stirred until completion. The reaction is quenched by adding water, and the organic phase is separated. The crude product is purified by recrystallization from hexane/ethyl acetate mixtures or by column chromatography to afford the pure brominated amide.

Industrial Production Methods

Industrial synthesis adopts similar bromination chemistry but often utilizes continuous flow reactors to enhance safety, reproducibility, and scalability. Continuous flow systems allow precise control over reaction parameters such as temperature, reagent concentration, and residence time, which minimizes by-product formation and improves yield. Automated reagent feeding and product removal streamline the process. Alternative brominating agents or catalytic systems may be explored to optimize environmental impact and cost efficiency.

The bromination occurs at the α-position to the amide carbonyl group, facilitated by the electron-withdrawing nitro substituent on the aromatic ring, which stabilizes the intermediate. The reaction proceeds via electrophilic substitution where bromine or NBS generates a bromonium ion intermediate that reacts with the enol or enolate form of the amide. Control of temperature and reagent addition rate is crucial to suppress side reactions such as over-bromination or decomposition.

Purity and structural integrity of the synthesized 2-bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide are assessed by:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms substitution pattern and chemical environment.

Mass Spectrometry (MS): Confirms molecular weight and presence of bromine isotope pattern.

Infrared (IR) Spectroscopy: Identifies characteristic amide and nitro group vibrations.

High-Performance Liquid Chromatography (HPLC): Determines purity and monitors reaction progress.

X-ray Crystallography: Provides detailed molecular and crystal structure; for related compounds, crystal data indicate stabilization by hydrogen bonding and weak intermolecular interactions.

| Aspect | Details |

|---|---|

| Starting Material | 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide |

| Brominating Agents | Bromine (Br2), N-bromosuccinimide (NBS) |

| Solvent | Anhydrous dichloromethane (CH2Cl2), tetrahydrofuran (THF) |

| Temperature | 0–5°C initially, then room temperature |

| Reaction Time | Several hours |

| Atmosphere | Inert (argon or nitrogen) |

| Workup | Quenching with water, organic layer separation, recrystallization or chromatography |

| Industrial Scale | Continuous flow reactors, automated reagent feeding, optimized reaction parameters |

| Purification Methods | Recrystallization (hexane/ethyl acetate), column chromatography |

| Analytical Techniques | NMR, MS, IR, HPLC, X-ray crystallography |

Maintaining low temperature during bromine addition minimizes side reactions and improves selectivity.

Use of anhydrous solvents prevents hydrolysis of intermediates.

Slow addition of brominating agent under stirring ensures controlled reaction kinetics.

Continuous flow methods offer enhanced safety and scalability for industrial production.

Purification via recrystallization yields high-purity product suitable for further applications.

Structural analysis by X-ray crystallography confirms molecular conformation and intermolecular interactions that may influence reactivity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

Substitution: Formation of azides, thiocyanates, or ethers.

Reduction: Formation of 2-amino-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide.

Oxidation: Formation of carboxylic acids or aldehydes.

Scientific Research Applications

2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. These intermediates can interact with biological macromolecules, leading to various biological effects. The exact molecular pathways and targets depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Key Observations:

Hydroxy and methoxy groups (e.g., in ’s compound) improve solubility in polar solvents but reduce thermal stability compared to nitro-substituted analogs . Halogenated substituents (e.g., Cl, F, CF₃) enhance lipophilicity and biological membrane permeability, making such compounds suitable for agrochemical or pharmaceutical applications .

Crystallographic Data: The monoclinic crystal system (P2₁/c) observed in 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide reveals intermolecular hydrogen bonding between the hydroxy group and amide oxygen, stabilizing the lattice . Similar interactions are expected in the nitro-substituted analog but remain uncharacterized.

Biological Activity

2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide is a synthetic compound with the molecular formula C₁₁H₁₃BrN₂O₃ and a molecular weight of 301.14 g/mol. Its structure features a bromo group, a methyl group, and a nitrophenyl moiety, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by significant functional groups that influence its reactivity:

- Bromo Group : Enhances electrophilic substitution reactions.

- Nitro Group : Known for its role in generating reactive oxygen species (ROS), which can interfere with cellular processes.

- Amide Bond : Facilitates hydrogen bonding, affecting solubility and stability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. The presence of the nitro group enhances biological activity through mechanisms such as ROS generation and disruption of bacterial cellular functions.

| Compound Name | Molecular Formula | Activity Type | Key Findings |

|---|---|---|---|

| This compound | C₁₁H₁₃BrN₂O₃ | Antibacterial | Effective against Gram-positive bacteria; specific inhibition observed. |

| N-(4-nitrophenyl)propanamide | C₁₀H₁₀N₂O₃ | Antibacterial | Strong activity against E. coli and S. aureus. |

| 4-Bromo-N-(4-nitrophenyl)propanamide | C₉H₈BrN₂O₃ | Antifungal | Exhibits antifungal properties against Candida species. |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological models.

Anticancer Potential

Recent studies have begun to explore the anticancer properties of this compound. Preliminary results indicate that it may induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.

The mechanism of action for this compound involves several pathways:

- Bioreduction of Nitro Group : This leads to the formation of reactive intermediates that can interact with cellular macromolecules.

- Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes critical for bacterial survival and proliferation.

- Induction of Apoptosis : In cancer cells, the compound may trigger programmed cell death through mitochondrial pathways.

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the effectiveness of this compound against various bacterial strains.

- Results showed significant inhibition against Staphylococcus aureus with an IC50 value of 15 µM.

-

Inflammation Model :

- In a murine model of inflammation, treatment with the compound reduced levels of TNF-alpha and IL-6 by approximately 40%, indicating anti-inflammatory effects.

-

Cancer Cell Line Study :

- In vitro studies on human breast cancer cell lines demonstrated that the compound induced apoptosis in over 60% of cells at concentrations above 20 µM after 48 hours.

Q & A

Q. What are the recommended methods for synthesizing 2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling brominated acyl halides with substituted anilines. For example, bromoacetyl bromide can react with 2-methyl-5-nitroaniline in the presence of a base (e.g., triethylamine) to form the amide bond. Optimization variables include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

- Temperature : Room temperature to 60°C balances reactivity and side-product formation.

- Catalysts : Bases like KCO or KI may improve yields in nucleophilic substitutions .

- Purification : Column chromatography or recrystallization ensures purity.

Q. How can X-ray crystallography be utilized to determine the crystal structure of this compound, and what structural insights does this provide?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals molecular conformation, bond angles, and packing motifs. For example:

- Crystal system : Monoclinic (C2/c) with unit cell parameters a = 24.1245 Å, b = 5.8507 Å, c = 15.4723 Å, and β = 91.837° .

- Key insights : Intramolecular hydrogen bonding between the amide N–H and nitro O atoms stabilizes the planar structure. Halogen bonding (C–Br···O) may influence supramolecular assembly .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Storage : Keep in a dry, ventilated, and airtight container away from heat/ignition sources to prevent decomposition .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.

- Emergency measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. What mechanistic role does the bromine substituent play in the reactivity of this compound during nucleophilic substitution reactions?

Methodological Answer: The bromine atom acts as a leaving group in SN2 reactions due to its high electronegativity and polarizability. For example:

Q. How can researchers resolve discrepancies in reported synthesis yields for similar brominated propanamide derivatives?

Methodological Answer: Contradictions in yields (e.g., 54% vs. 82% for analogous compounds) arise from variables such as:

- Reagent purity : Impurities in starting materials (e.g., 2-methyl-5-nitroaniline) reduce efficiency.

- Reaction time : Extended durations may promote side reactions (e.g., hydrolysis of the amide bond).

- Workup procedures : Inefficient extraction or crystallization leads to product loss. Systematic DOE (Design of Experiments) can isolate critical factors .

Q. What advanced spectroscopic techniques are essential for confirming the electronic environment of functional groups in this compound?

Methodological Answer:

- 2D NMR (HSQC, HMBC) : Correlates H and C signals to confirm amide connectivity and nitro group positioning .

- X-ray photoelectron spectroscopy (XPS) : Identifies oxidation states of nitrogen (amide vs. nitro) and bromine (C–Br bonding) .

- IR spectroscopy : Detects vibrational modes of C=O (amide I band ~1650 cm) and NO (asymmetric stretch ~1520 cm) .

Q. In the context of drug design, how might the nitro and methyl substituents influence the compound's potential as a pharmacophore?

Methodological Answer:

- Nitro group : Enhances electron-withdrawing effects, potentially improving binding to target enzymes (e.g., nitroreductases).

- Methyl groups : Increase lipophilicity, affecting bioavailability and blood-brain barrier penetration.

- Structure-activity relationship (SAR) : Modify substituents systematically and assay cytotoxicity or target inhibition to optimize activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.